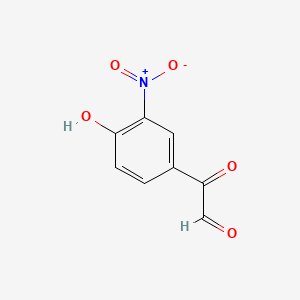
4-Hydroxy-3-nitrophenylglyoxal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitrophenylglyoxal, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Modification
Selective Modification of Arginine Residues
4-Hydroxy-3-nitrophenylglyoxal is recognized for its high selectivity towards arginine residues in proteins. This property allows researchers to study the roles of arginine in various biological processes. The reagent modifies arginine in aqueous solutions, particularly at pH levels between 7 and 9, making it suitable for physiological conditions .
Impact on Enzyme Activity
The modification of arginine residues by this compound has been shown to affect enzyme activity. For instance, studies indicate that this compound reduces the affinity of certain enzymes for their substrates and cofactors, such as NADPH, thereby impacting enzymatic function . This property is particularly useful for investigating enzyme mechanisms and the functional roles of specific amino acids.
Mass Spectrometry Applications
Protein Footprinting
The compound serves as a valuable tool in mass spectrometry-based protein footprinting. By irreversibly labeling arginine residues, researchers can map solvent-accessible surface areas of proteins, providing insights into protein structure and dynamics . This technique enhances the understanding of higher-order structures in proteins and can be applied to various biological questions regarding protein interactions and conformational changes.
High Throughput Screening
Mass spectrometry techniques utilizing this compound allow for high-throughput analysis of protein modifications. The rapid identification of modified residues facilitates large-scale studies in proteomics, helping to elucidate complex biological systems .
Case Study 1: Enzyme Inhibition
A study demonstrated that the application of this compound effectively inhibited anion transport in red blood cell membranes by modifying arginine residues involved in transport mechanisms. The inhibition was found to be reversible, allowing for further investigation into the dynamics of anion transport .
Case Study 2: Structural Analysis
In another investigation, researchers utilized this compound for selective labeling during mass spectrometry analysis of a protein complex. The results provided detailed insights into the structural arrangement and interactions within the complex, highlighting the reagent's utility in structural biology .
Propiedades
Número CAS |
71222-21-4 |
|---|---|
Fórmula molecular |
C8H5NO5 |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-nitrophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5NO5/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-4,11H |
Clave InChI |
SWDLPMUNWZCZIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)C=O)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C=O)[N+](=O)[O-])O |
Key on ui other cas no. |
71222-21-4 |
Sinónimos |
4-hydroxy-3-nitrophenylglyoxal 4-hydroxy-3-NPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















